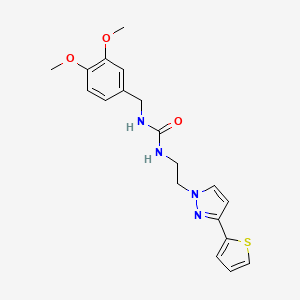

1-(3,4-dimethoxybenzyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Description

This urea derivative features a 3,4-dimethoxybenzyl group attached to the urea nitrogen, alongside a pyrazole-thiophene ethyl chain. The thiophene and pyrazole rings introduce heterocyclic diversity, which is often leveraged in drug design for targeting enzymes or receptors.

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c1-25-16-6-5-14(12-17(16)26-2)13-21-19(24)20-8-10-23-9-7-15(22-23)18-4-3-11-27-18/h3-7,9,11-12H,8,10,13H2,1-2H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQIWRIYFGZALZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCCN2C=CC(=N2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea, identified by its CAS number 2034334-13-7, is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 388.5 g/mol. The structure features a benzyl group with methoxy substituents and a thiophene-pyrazole moiety, contributing to its reactivity and biological interactions.

| Property | Value |

|---|---|

| CAS Number | 2034334-13-7 |

| Molecular Weight | 388.5 g/mol |

| Molecular Formula | C19H20N2O3S |

Synthesis

The synthesis typically involves multiple steps:

- Formation of the Thiophene-Pyrazole Linkage : This can be achieved through the reaction of thiophene derivatives with pyrazole compounds.

- Urea Formation : The urea group is introduced via reaction with isocyanates or by coupling with amines under controlled conditions.

Antimicrobial Properties

Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections.

Anticancer Activity

Studies have demonstrated that compounds similar to this compound may possess anticancer properties. For instance, related pyrazole derivatives have been evaluated for their effects on cancer cell lines, showing promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest.

The biological activity of this compound is believed to be mediated through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Interaction : The compound could interact with various receptors, modulating their activity and influencing cellular responses.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrazole derivatives against common pathogens. The results indicated that the tested compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.

Study 2: Anticancer Effects

In a preclinical study involving human cancer cell lines, this compound demonstrated significant cytotoxicity. The study reported an IC50 value indicating effective inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

- This could enhance central nervous system (CNS) penetration compared to analogs with polar substituents .

- 1-(4-Chlorobenzyl) Analogs (e.g., C17H17ClN4OS): The 4-chlorobenzyl group () introduces an electron-withdrawing chlorine atom, reducing electron density on the aromatic ring. This may decrease π-π stacking but improve oxidative stability.

- Trifluoromethylphenyl Derivatives (e.g., C17H15F3N4OS) : The trifluoromethyl group () significantly increases hydrophobicity and metabolic resistance. With a molecular weight of 380.4 g/mol, this compound may exhibit prolonged half-life but reduced solubility compared to the dimethoxybenzyl analog .

Heterocyclic Modifications

- Pyrazole-Thiophene vs. Pyrazole-Phenyl : The target compound’s thiophene moiety () offers sulfur-based interactions, whereas phenyl-substituted pyrazoles () rely on pure aromaticity. Thiophene’s smaller size and electronegativity may influence binding specificity in enzymatic pockets .

- Triazole-Containing Ureas (e.g., 6a–g in ) : Ureas with 1,2,4-triazole rings (e.g., synthesized via THF-based reactions) exhibit distinct hydrogen-bonding capabilities. The absence of triazole in the target compound suggests differences in conformational flexibility and target selectivity .

Physicochemical Properties

Q & A

Q. What are the common synthetic routes for preparing this urea derivative, and what reaction conditions are critical for high yields?

The compound is typically synthesized via urea-forming reactions between isocyanates and amines. A key route involves reacting a 3,4-dimethoxybenzyl isocyanate with a pyrazole-thiophene ethylamine derivative in inert solvents (e.g., dichloromethane or toluene) under reflux. Base catalysts like triethylamine are critical to neutralize HCl byproducts and drive the reaction to completion. Optimization of stoichiometry, solvent polarity, and temperature (60–80°C) significantly impacts yield .

Q. How can researchers characterize the structural integrity of this compound?

Structural validation requires a combination of spectroscopic techniques:

- NMR : Confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrazole N–H at δ 8.5–9.0 ppm).

- HPLC : Assess purity (>95% by reverse-phase C18 column).

- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., urea carbonyl interactions) .

Q. What analytical methods are recommended for identifying common synthetic impurities?

Impurities like unreacted amines or byproducts (e.g., dimerized urea) can be detected via:

- LC-MS : Identify low-abundance species using high-resolution mass spectrometry.

- TGA/DSC : Monitor thermal stability and decomposition profiles.

- FT-IR : Track residual isocyanate groups (peaks ~2270 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Mitigation strategies include:

- Dose-response curves : Test 10⁻⁹–10⁻⁴ M concentrations to identify EC₅₀/IC₅₀ trends.

- Control standardization : Use reference inhibitors (e.g., kinase inhibitors for enzyme studies).

- Meta-analysis : Apply statistical tools (ANOVA, PCA) to harmonize data from disparate sources .

Q. What computational strategies enhance synthesis optimization and functional property prediction?

Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental data to:

- Predict reaction pathways and energetics (e.g., amine-isocyanate coupling barriers).

- Screen solvent effects using COSMO-RS models.

- Validate via iterative feedback loops (e.g., ICReDD’s computational-experimental workflow) .

Q. How can process parameters be optimized for scalable synthesis while maintaining purity?

Apply Design of Experiments (DoE) to systematically vary:

- Temperature : 50–100°C (critical for exothermic reactions).

- Catalyst loading : 1–5 mol% triethylamine.

- Residence time : 12–24 hrs in continuous-flow reactors. Use response surface methodology to map yield-purity trade-offs .

Q. What experimental designs elucidate the compound’s mechanism of action in biological systems?

- Kinetic studies : Measure enzyme inhibition (e.g., IC₅₀ shifts under varying ATP concentrations).

- Mutagenesis : Modify target protein residues to identify binding hotspots.

- Molecular docking : Simulate binding poses using AutoDock Vina or Schrödinger Suite .

Q. How can competing reaction pathways during synthesis be controlled?

Competing pathways (e.g., dimerization vs. urea formation) are minimized by:

- Low-temperature staging : Add amine slowly at 0–5°C to suppress side reactions.

- Protecting groups : Temporarily block reactive sites (e.g., thiophene sulfur).

- In situ monitoring : Use ReactIR to track intermediate concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.